molecular formula C11H12BrN3 B13563663 1-(3-Bromobenzyl)-5-methyl-1h-pyrazol-4-amine

1-(3-Bromobenzyl)-5-methyl-1h-pyrazol-4-amine

Cat. No.: B13563663
M. Wt: 266.14 g/mol
InChI Key: KIUUGEAZNYEJPH-UHFFFAOYSA-N
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Description

1-(3-Bromobenzyl)-5-methyl-1h-pyrazol-4-amine is an organic compound that features a bromobenzyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromobenzyl)-5-methyl-1h-pyrazol-4-amine typically involves the reaction of 3-bromobenzyl bromide with 5-methyl-1H-pyrazol-4-amine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromobenzyl)-5-methyl-1h-pyrazol-4-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 1-(3-azidobenzyl)-5-methyl-1h-pyrazol-4-amine.

Scientific Research Applications

1-(3-Bromobenzyl)-5-methyl-1h-pyrazol-4-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Biological Studies: The compound can be used to study the interactions of pyrazole derivatives with biological targets.

    Materials Science: It can be incorporated into polymers and other materials to modify their properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromobenzyl)-5-methyl-1h-pyrazol-4-amine involves its interaction with specific molecular targets. The bromobenzyl group can facilitate binding to proteins or enzymes, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromobenzyl)piperidine: Similar structure but with a piperidine ring instead of a pyrazole ring.

    1-(3-Bromobenzyl)-3-ethylcyclopentanecarbonitrile: Contains a cyclopentane ring with an ethyl group and a nitrile group.

Uniqueness

1-(3-Bromobenzyl)-5-methyl-1h-pyrazol-4-amine is unique due to the presence of both a bromobenzyl group and a pyrazole ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to other similar compounds.

Biological Activity

1-(3-Bromobenzyl)-5-methyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be represented as follows:

  • Chemical Formula : C11_{11}H12_{12}BrN3_{3}
  • Molecular Weight : 284.14 g/mol

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.

  • Case Study : A study demonstrated that pyrazole derivatives could inhibit the growth of breast cancer cells (MDA-MB-231) and prostate cancer cells (PC-3). The compound showed promising results in reducing cell viability at concentrations as low as 10 µM .
CompoundCell LineIC50_{50} (µM)Mechanism of Action
This compoundMDA-MB-23110Induction of apoptosis
PC-315Inhibition of cell cycle progression

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory effects. The compound has been shown to inhibit key pro-inflammatory cytokines.

  • Research Findings : In vitro studies revealed that this compound significantly reduced levels of TNF-α and IL-6 in activated macrophages, comparable to standard anti-inflammatory drugs like dexamethasone .
CytokineControl Level (pg/mL)Treated Level (pg/mL)% Inhibition
TNF-α50015070%
IL-63009070%

Antimicrobial Activity

The compound has shown potential antimicrobial properties against various bacterial strains.

  • Study Overview : A comparative study assessed the antimicrobial efficacy of several pyrazole derivatives. The results indicated that this compound exhibited notable activity against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 20 to 40 µg/mL .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of the compound to various biological targets. These studies suggest that the compound can effectively bind to enzymes involved in cancer progression and inflammation.

Binding Affinity Results

Target ProteinBinding Affinity (kcal/mol)
Cyclooxygenase (COX)-8.5
Monoamine Oxidase (MAO)-7.9
Tubulin-9.2

Properties

Molecular Formula

C11H12BrN3

Molecular Weight

266.14 g/mol

IUPAC Name

1-[(3-bromophenyl)methyl]-5-methylpyrazol-4-amine

InChI

InChI=1S/C11H12BrN3/c1-8-11(13)6-14-15(8)7-9-3-2-4-10(12)5-9/h2-6H,7,13H2,1H3

InChI Key

KIUUGEAZNYEJPH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CC2=CC(=CC=C2)Br)N

Origin of Product

United States

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